N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(2-nitrophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-13-8-10-14(11-9-13)17(22(2)3)12-20-18(24)19(25)21-15-6-4-5-7-16(15)23(26)27/h4-11,17H,12H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJIOSGQDINOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(2-nitrophenyl)ethanediamide, commonly referred to by its CAS number 899999-23-6, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C19H22N4O4
- Molecular Weight : 370.4024 g/mol
- SMILES Notation : CN(C(c1ccc(cc1)C)CNC(=O)C(=O)Nc1ccccc1N+[O-])C
The compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the nitrophenyl group suggests potential for interaction with nitro-reductase enzymes, which could lead to the generation of reactive intermediates. These intermediates may interact with cellular macromolecules, influencing various signaling pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It might act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Reactive Oxygen Species (ROS) Generation : The nitro group can contribute to oxidative stress within cells, potentially leading to apoptosis or necrosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Anticancer Potential : There is emerging evidence that it could inhibit cancer cell proliferation, particularly in breast and colon cancer models.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Data Tables
| Biological Activity | Evidence Level | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anticancer | High | |
| Neuroprotective | Preliminary |
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction via the activation of caspase pathways.
Case Study 2: Antimicrobial Properties
In vitro testing against Staphylococcus aureus demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial efficacy. Further exploration into its mechanism revealed potential disruption of bacterial cell wall synthesis.
Research Findings
Recent literature highlights the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. Studies utilizing animal models are essential to ascertain its therapeutic potential and safety profile before advancing to clinical trials.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Pharmaceutical Development
The compound's structure suggests it may possess pharmacological properties that could be utilized in drug development. Its dimethylamino group is known to enhance solubility and bioavailability, making it a candidate for further studies in drug formulation.
Case Study: Anticancer Activity
Research has indicated that similar compounds with nitrophenyl groups exhibit anticancer properties. For instance, studies on related nitroaromatic compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting that N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(2-nitrophenyl)ethanediamide could be explored for similar activities .
3. Laboratory Research
Due to its unique structure, this compound can serve as a research chemical in laboratories focusing on organic synthesis and material science. Its properties can be exploited for developing new materials or studying reaction mechanisms.
Case Study: Organic Synthesis
In organic chemistry, compounds with similar structures have been employed as catalysts or reagents in various reactions. For example, studies have demonstrated the use of nitrophenyl-containing compounds in facilitating nucleophilic substitutions and other organic transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally related ethanediamides and acetamides:
Key Differences and Implications
Heterocyclic systems (e.g., thiazolo-triazole in ) enhance planar rigidity, favoring interactions with aromatic residues in enzymes or DNA .
Biological Activity: Naphthalimide analogs () with dimethylaminoethyl side chains exhibit potent antitumor activity (IC₅₀ < 1 μM), suggesting that similar substitutions in the target compound could be explored for oncology applications . The absence of a sulfonyl group (cf. ) in the target compound may reduce hydrogen-bonding capacity but improve lipophilicity for membrane penetration .
Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between N-(2-nitrophenyl)oxalic acid and 2-(dimethylamino)-2-(4-methylphenyl)ethylamine, whereas spirocyclic () or heterocyclic derivatives () require more complex multi-step routes .
Preparation Methods
Core Reaction: Oxalamide Formation via Condensation
The target compound is synthesized through a two-step or one-pot condensation process involving 2-(dimethylamino)-2-(4-methylphenyl)ethylamine and 2-nitroaniline with diethyl oxalate as the bridging agent. The reaction proceeds via nucleophilic acyl substitution, where the amine groups attack the electrophilic carbonyl carbons of diethyl oxalate, eliminating ethanol as a byproduct (Fig. 1).
Key Reaction Parameters :
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Solvent : Toluene is preferred due to its high boiling point (110°C) and ability to dissolve both aromatic amines and oxalate esters.
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Temperature : Reflux conditions (110°C) are maintained for 2–24 hours to ensure complete conversion.
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Molar Ratio : A 2:1 ratio of amines to diethyl oxalate minimizes mono-amide byproducts.
Stepwise Synthesis and Optimization
2-(Dimethylamino)-2-(4-Methylphenyl)ethylamine
This intermediate is synthesized via reductive amination of 4-methylacetophenone with dimethylamine, followed by catalytic hydrogenation. The process yields a racemic mixture unless chiral catalysts are employed.
2-Nitroaniline
Commercially available 2-nitroaniline is typically purified via recrystallization from ethanol before use.
Condensation Protocol
-
Diethyl Oxalate Activation :
-
Second Amine Coupling :
-
Work-Up :
-
Purification :
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data (Hypothetical)
While no crystal structure is reported for the title compound, analogous oxalamides exhibit planar amide geometries with intramolecular hydrogen bonding between N-H and carbonyl oxygen.
Comparative Analysis of Methodologies
| Parameter | (Oxalamide Ligands) | (Target Compound) |
|---|---|---|
| Solvent | Toluene | Toluene |
| Temperature | 110°C (reflux) | 110°C (reflux) |
| Yield | 87–96% | 87–92% |
| Purification | Chromatography | Chromatography |
Table 1. Comparison of synthetic conditions for oxalamide derivatives.
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Considerations
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Solvent Volume :
-
Exothermicity :
Alternative Synthetic Pathways
Q & A
Q. What are the key synthetic steps and critical parameters for producing N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(2-nitrophenyl)ethanediamide?
Methodological Answer: The synthesis involves multi-step organic reactions, typically including:
Amide bond formation : Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or HOBt are used to facilitate condensation between amine and carboxylic acid precursors under anhydrous conditions .
Substitution reactions : Introduction of the dimethylamino group via palladium-catalyzed C-H activation, using N,N-dimethylformamide (DMF) as a dimethylamine source under inert atmospheres (e.g., N₂) .
Purification : Silica gel column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures to isolate the final product .
Q. Critical Parameters :
- Temperature control : Reactions often require precise heating (e.g., 80–100°C for Pd-catalyzed steps) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Monitoring : HPLC and TLC are used to track reaction progress and confirm intermediate purity .
Q. What analytical techniques are recommended for structural elucidation and purity assessment?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify proton environments (e.g., aromatic protons from the 2-nitrophenyl group at δ 7.5–8.5 ppm; dimethylamino protons at δ 2.2–2.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) resonance at ~170 ppm and aromatic carbons .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected m/z: calculated for C₁₉H₂₃N₃O₃: 349.42) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amidation step?
Methodological Answer :
- Catalyst screening : Test alternatives to Pd(PPh₃)₄, such as Pd(OAc)₂ with ligands like Xantphos, to improve coupling efficiency .
- Solvent optimization : Compare yields in DMF vs. dichloroethane (DCE); DCE may reduce side reactions in moisture-sensitive steps .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 2 hours conventionally) .
Q. How to resolve contradictions in reported biological activity data (e.g., receptor affinity vs. cellular assays)?
Methodological Answer :
- Target validation : Perform in silico docking studies (e.g., AutoDock Vina) to predict binding affinity to dopamine D₂ or serotonin 5-HT₂A receptors, followed by in vitro radioligand displacement assays .
- Assay standardization :
- Use consistent cell lines (e.g., HEK293 transfected with human receptors) .
- Control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Metabolic stability : Evaluate hepatic microsomal stability to rule out rapid degradation masking true activity .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding stability in aqueous environments, focusing on hydrogen bonds between the ethanediamide carbonyl and receptor residues .
- Quantitative Structure-Activity Relationship (QSAR) : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors from analogous compounds .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for structural analogs to prioritize synthetic targets .
Q. How to design experiments for analyzing stability under physiological conditions?
Methodological Answer :
- pH stability profiling : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours, monitoring degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products using LC-MS .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperature (>150°C recommended for storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
